Fenclonine Demonstrates Significantly Lower In Vitro Potency than Telotristat but Offers Irreversible Inhibition
Fenclonine exhibits a Ki of 300 µM for tryptophan hydroxylase, indicative of its competitive binding in vitro before undergoing irreversible inactivation [1]. In contrast, telotristat, a clinically approved TPH inhibitor, demonstrates an in vivo IC50 of 0.028 µM, reflecting substantially higher potency . While telotristat's higher potency is advantageous for acute inhibition, Fenclonine's irreversible binding ensures sustained enzyme inactivation that persists beyond drug clearance, a critical parameter for chronic depletion studies where washout or rebound serotonin synthesis must be avoided [1].
| Evidence Dimension | Inhibitory potency against tryptophan hydroxylase |
|---|---|
| Target Compound Data | Ki = 300 µM |
| Comparator Or Baseline | Telotristat: in vivo IC50 = 0.028 µM |
| Quantified Difference | Telotristat is approximately 10,700-fold more potent based on IC50 vs. Ki (note: different assay conditions) |
| Conditions | Fenclonine: In vitro enzyme assay; Telotristat: In vivo cellular assay |
Why This Matters
Researchers requiring chronic, irreversible serotonin depletion must select Fenclonine despite its lower potency, as telotristat's reversible inhibition does not sustain depletion post-administration.
- [1] Cayman Chemical. p-Chloro Phenylalanine Product Datasheet. Item No. 26168. View Source
